molecular formula C20H30ClNO7 B4044135 4-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

4-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4044135
M. Wt: 431.9 g/mol
InChI Key: NZTPJPCSEBUCSX-UHFFFAOYSA-N
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Description

4-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine; oxalic acid is a complex organic compound with a molecular formula of C18H28ClNO3. This compound is known for its unique chemical structure, which includes a morpholine ring substituted with chloro, ethyl, and phenoxy groups. It is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine typically involves multiple steps. The process begins with the preparation of 4-chloro-3-ethylphenol, which is then reacted with ethylene oxide to form 4-chloro-3-ethylphenoxyethanol. This intermediate is further reacted with 2,6-dimethylmorpholine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same synthetic routes but optimized for large-scale production. The use of automated systems and real-time monitoring helps in maintaining the reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted morpholines, alcohols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction often leads to changes in cellular pathways, resulting in the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-ethylphenol: A precursor in the synthesis of the target compound.

    2,6-Dimethylmorpholine: Another precursor used in the synthesis.

    4-Chloro-3-ethylphenoxyethanol: An intermediate in the synthetic route.

Uniqueness

4-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

4-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClNO3.C2H2O4/c1-4-16-11-17(5-6-18(16)19)22-10-9-21-8-7-20-12-14(2)23-15(3)13-20;3-1(4)2(5)6/h5-6,11,14-15H,4,7-10,12-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTPJPCSEBUCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCOCCN2CC(OC(C2)C)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 2
4-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 3
Reactant of Route 3
4-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 4
Reactant of Route 4
4-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 5
4-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 6
4-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

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